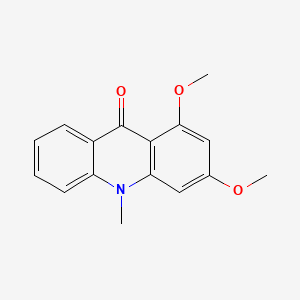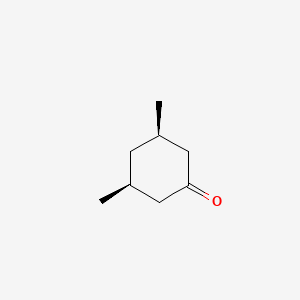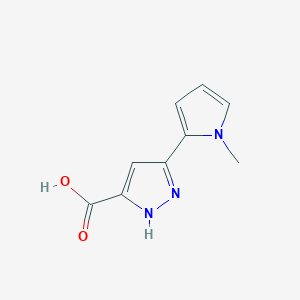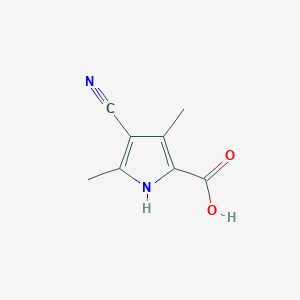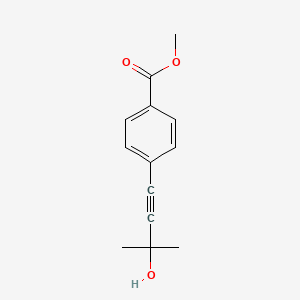
Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate
Overview
Description
Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Synthesis of Cajaninstilbene Acid and Derivatives : Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate is used as a building block in the synthesis of cajaninstilbene acid, a compound of interest in pharmaceutical research. The synthesis process includes steps like TiCl4-mediated cyclization and McMurry coupling, demonstrating the compound's role in complex chemical syntheses (Chen et al., 2019).
Catalytic and Polymer Studies
- Polymeric Metal Complexes : This compound forms part of the structure of polymeric metal complexes, which are characterized by techniques like Fourier transform infrared, nuclear magnetic resonance, and X-ray diffraction. These complexes show potential in catalytic applications, particularly in the oxidation of aldehydes (Ingole et al., 2013).
Biochemical and Biological Activities
- Biological Activity in Natural Products : this compound has been identified in natural products like Zanthoxylum ailanthoides, indicating its role in the biological activity of these compounds. Such natural products have shown effects on neutrophil pro-inflammatory responses, underlining the compound's importance in immunological research (Chung et al., 2013).
Photophysical Studies
- Fluorescence Probe Properties : Studies have explored the absorption and fluorescence spectral properties of derivatives of this compound. These properties are significant in the development of fluorescence probes, which have applications in biological and chemical sensing (Singh & Darshi, 2002).
Chemical Reactions and Synthesis
- Iron-Catalyzed Benzylation : In the context of organic synthesis, this compound is involved in iron-catalyzed benzylation reactions. Such reactions are important for the synthesis of pharmacologically relevant compounds like Phenprocoumon (Kischel et al., 2007).
Properties
IUPAC Name |
methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-13(2,15)9-8-10-4-6-11(7-5-10)12(14)16-3/h4-7,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQVSXSPVIQMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346025 | |
| Record name | Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33577-98-9 | |
| Record name | Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


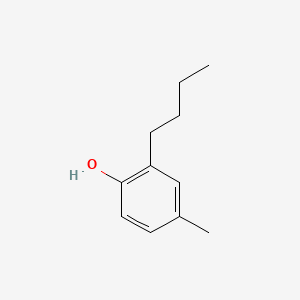


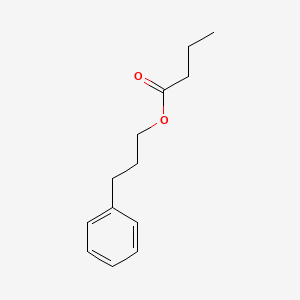

![2-Naphthalenecarboxylic acid, 4-[(4-chloro-3-sulfophenyl)azo]-3-hydroxy-](/img/structure/B1619862.png)

![N-[(4-chlorophenyl)methyl]pyridin-4-amine](/img/structure/B1619865.png)
